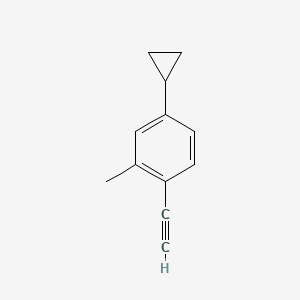

4-Cyclopropyl-1-ethynyl-2-methylbenzene

Description

Properties

IUPAC Name |

4-cyclopropyl-1-ethynyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-3-10-4-7-12(8-9(10)2)11-5-6-11/h1,4,7-8,11H,5-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHPGBVFJBYJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable direct cyclopropane ring attachment to pre-functionalized benzene derivatives. For example, Suzuki-Miyaura coupling between a boronic acid-functionalized cyclopropane and a brominated toluene intermediate has been reported. Key conditions include:

Cyclopropanation via Carbene Insertion

Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple offers an alternative route. This method is effective for substrates with electron-donating groups, such as methyl, which activate the benzene ring toward electrophilic attack.

Thermodynamic Properties of Cyclopropane Intermediates

Data from analogous compounds (e.g., 1-cyclopropyl-2-methylbenzene) reveal critical thermodynamic parameters:

| Property | Value | Unit |

|---|---|---|

| ΔfH° (gas) | 48.13 | kJ/mol |

| Boiling Point | 466.60 | K |

| Viscosity (259 K) | 0.0013663 | Pa·s |

Ethynyl Group Installation: Sonogashira Coupling and Alternatives

The ethynyl group is introduced via Sonogashira cross-coupling, a palladium-copper co-catalyzed reaction between terminal alkynes and aryl halides.

Standard Sonogashira Protocol

Reagents :

-

Aryl halide : 4-cyclopropyl-2-methylbromobenzene

-

Terminal alkyne : Ethynyltrimethylsilane (protected)

-

Catalyst : PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%)

-

Base : Et₃N

-

Solvent : THF

Procedure :

-

Deprotect trimethylsilyl (TMS) groups using K₂CO₃ in MeOH.

-

Couple with ethynyltrimethylsilane under Sonogashira conditions.

-

Purify via column chromatography (hexanes/ethyl acetate).

Direct Alkyne Transfer

Lithium acetylides react with aryl iodides under nickel catalysis, bypassing the need for pre-halogenated intermediates. For example:

This method reduces steps but requires anhydrous conditions.

Methyl Group Placement: Directed ortho-Metalation

The methyl group is installed early in the synthesis to direct subsequent functionalization. Directed ortho-metalation (DoM) using a directing group (e.g., methoxy) enables regioselective methylation:

-

Lithiation : Treat 4-cyclopropyl-1-ethoxybenzene with LDA at −78°C.

-

Methylation : Quench with methyl iodide.

-

Deoxygenation : Remove the directing group via hydrogenolysis.

Sequential Synthesis Approaches

Route A: Cyclopropanation First

-

Methylate toluene via Friedel-Crafts alkylation.

-

Brominate at the para position.

-

Perform Suzuki coupling with cyclopropylboronic acid.

Route B: Ethynyl Group First

Challenge : Cyclopropanation efficiency drops to 40% due to alkyne coordination to the catalyst.

Industrial Production Considerations

Scale-up requires addressing:

-

Catalyst Recovery : Immobilized Pd nanoparticles on SiO₂ reduce costs.

-

Continuous Flow Systems : Enhance heat transfer during exothermic cyclopropanation.

-

Purification : Simulated moving bed (SMB) chromatography improves throughput.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-ethynyl-2-methylbenzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethynyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This reaction can convert the ethynyl group to an ethyl group.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Synthesis Applications

4-Cyclopropyl-1-ethynyl-2-methylbenzene serves as a versatile building block in organic synthesis. Its ethynyl group allows for the formation of various derivatives through reactions such as:

- Cross-coupling reactions : The compound can participate in Suzuki and Sonogashira coupling reactions, facilitating the synthesis of complex organic molecules.

- Alkyne metathesis : This reaction can yield new alkyne compounds that may possess desirable properties for further applications.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |

| Sonogashira Reaction | CuI catalyst, base | Substituted alkynes |

| Alkyne Metathesis | Catalyst (e.g., Mo-based) | New alkyne derivatives |

Biological Applications

Research indicates that this compound and its derivatives may exhibit biological activity. Studies have focused on their potential as:

- Anticancer agents : Some derivatives show promise in inhibiting tumor growth by targeting specific cellular pathways.

- Antimicrobial compounds : Preliminary studies suggest efficacy against certain bacterial strains, warranting further investigation into their mechanism of action.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified ethynyl compounds, including derivatives of this compound. The results indicated significant cytotoxicity against various cancer cell lines, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy .

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its applications include:

- Lead compounds for drug discovery : The synthesis of analogs can lead to the identification of novel therapeutic agents.

- Targeting specific pathways : Research is ongoing to determine its ability to modulate biological pathways relevant to diseases such as cancer and bacterial infections.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Oncology | Development of targeted therapies |

| Infectious Diseases | Antimicrobial agents against resistant strains |

| Neurology | Modulation of neurotransmitter systems |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers and other materials is significant due to its ability to enhance material properties such as strength and thermal stability.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-ethynyl-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

To contextualize 4-cyclopropyl-1-ethynyl-2-methylbenzene, we compare it with structurally or functionally analogous compounds, focusing on substituent effects, stability, and handling requirements.

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

- Molecular formula : C₁₂H₁₂O

- Molecular weight : 172.23 g/mol .

- Substituents : Ethynylcyclopropyl at C1, methoxy (-OCH₃) at C4.

Key differences :

- This may influence solubility (e.g., in polar solvents) and reactivity in cross-coupling reactions .

- Both compounds lack ecological toxicity data, but the methoxy variant has documented handling protocols due to its unknown chronic toxicity .

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Molecular formula : C₁₅H₁₇ClN₃O

- Substituents : Chlorophenyl, cyclopropyl, triazolyl.

Key differences :

1-Ethyl-4-(2-methylpropyl)benzene

- Molecular formula : C₁₂H₁₈

- Substituents : Ethyl, isobutyl.

Key differences :

- The target compound’s cyclopropyl and ethynyl groups introduce steric strain and reactivity absent in purely alkyl-substituted analogs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.